1-Chloro-3-ethoxypropane

Catalog No.
S795639
CAS No.
36865-38-0
M.F
C5H11ClO
M. Wt
122.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-ethoxypropane

CAS Number

36865-38-0

Product Name

1-Chloro-3-ethoxypropane

IUPAC Name

1-chloro-3-ethoxypropane

Molecular Formula

C5H11ClO

Molecular Weight

122.59 g/mol

InChI

InChI=1S/C5H11ClO/c1-2-7-5-3-4-6/h2-5H2,1H3

InChI Key

AQVWVFMAJAIJFG-UHFFFAOYSA-N

SMILES

CCOCCCCl

Canonical SMILES

CCOCCCCl

1-Chloro-3-ethoxypropane is an organic compound characterized by the molecular formula C5H11ClO and a molecular weight of 122.59 g/mol. This compound features a three-carbon propane backbone with a chlorine atom substituted at one end and an ethoxy group (–O–C2H5) attached to the third carbon. It is typically encountered as a colorless liquid with a density of approximately 1.0 g/cm³ and a boiling point of 125.9 °C .

  • Organic Synthesis

    The presence of a chlorine and an ethoxy group makes 1-Chloro-3-ethoxypropane a potential building block for organic synthesis. By manipulating these functional groups, researchers could potentially synthesize more complex molecules with desired properties [].

  • Solvent Studies

    The compound's ether functionality (C-O-C) might lend it solvating properties. Researchers could investigate its potential use as a solvent in various chemical reactions [].

  • Reference Compound

    Due to its specific structure, 1-Chloro-3-ethoxypropane could serve as a reference compound in analytical techniques like chromatography or spectroscopy for identification purposes [].

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 3-ethoxypropanol.
  • Oxidation Reactions: Under specific conditions, this compound can be oxidized to produce corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
  • Oxidation: Potassium permanganate or chromic acid are commonly used oxidizing agents.

Major Products Formed

  • From nucleophilic substitution: 3-Ethoxypropanol
  • From oxidation: 3-Ethoxypropanoic acid .

1-Chloro-3-ethoxypropane can be synthesized through various methods, including:

  • Nucleophilic Substitution Method: The reaction involves the treatment of 1-bromo-3-chloropropane with ethanol in the presence of sodium ethoxide, facilitating the substitution reaction.
  • Industrial Production: In industrial settings, phase-transfer catalysts may be utilized to enhance reaction rates and yields during synthesis processes. Typical steps include reacting, filtering, washing, and drying to obtain the final product .

This compound has several applications across various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of other organic compounds.
  • Biological Research: Utilized in studies involving halogenated ethers and biochemical pathways.
  • Pharmaceuticals: Acts as a precursor for developing pharmaceutical agents.
  • Specialty Chemicals Production: Employed in producing specialty chemicals and solvents for industrial processes .

Several compounds share structural similarities with 1-chloro-3-ethoxypropane:

Compound NameStructural FeaturesUnique Characteristics
1-Chloro-2-ethoxyethaneSimilar structure but different carbon chain lengthDifferent reactivity due to position of chlorine
1-Chloro-3-methoxypropaneMethoxy group instead of ethoxyVariations in solubility and reactivity
3-Ethoxypropyl chlorideSimilar chlorinated ether structureDifferent functional group positioning

Uniqueness

The uniqueness of 1-chloro-3-ethoxypropane lies in its specific ethoxy group and chlorine atom positioning, allowing it to engage in diverse

XLogP3

1.4

Wikipedia

1-Chloro-3-ethoxypropane

Dates

Last modified: 08-15-2023

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